3,5-Dichlorobenzoic acid

Übersicht

Beschreibung

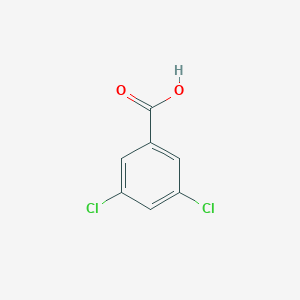

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is widely used in various chemical and industrial applications due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification to yield this compound . Another method involves the diazotization of 3,5-dichloroanthranilic acid, followed by elimination of nitrogen in the presence of ethanol at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by chlorinating benzonitrile using sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid. This method avoids the use of chlorine gas, making the process safer and more environmentally friendly .

Analyse Chemischer Reaktionen

Hydrolysis of 3,5-Dichlorobenzonitrile

The most efficient synthesis involves alkaline hydrolysis of 3,5-dichlorobenzonitrile under reflux conditions :

Reaction :

Key Parameters :

-

Yield : 93%

-

Conditions : 6-hour reflux in aqueous NaOH, followed by HCl acidification.

-

Purification : Recrystallization from deionized water.

Analytical Data :

Grignard Carboxylation

A carboxylation route using (3,5-dichlorophenyl)magnesium chloride and CO₂ gas achieves near-quantitative yields :

Reaction :

Key Parameters :

-

Catalyst : Anhydrous CO₂ gas.

-

Workup : Extraction with NaHCO₃, acidification with HCl.

Spectroscopic Data :

Photocatalytic Oxidation of Substituted Toluene

A novel photocatalytic method uses cerium(III) chloride (CeCl₃) and blue LED light to oxidize 3,5-dichlorotoluene :

Reaction :

Key Parameters :

-

Reaction Time : 48 hours.

-

Solvent : Acetonitrile.

-

Workup : Ethyl acetate extraction.

Analytical Validation :

Diazotization and Chlorination Pathways

A patent describes multi-step synthesis via diazotization of anthranilic acid derivatives :

Reaction Sequence :

-

Chlorination of anthranilic acid (2-aminobenzoic acid) with Cl₂ gas.

-

Diazotization with NaNO₂/HCl, followed by CuSO₄-catalyzed substitution.

Key Conditions :

-

Chlorination : 28–30°C in 10% HCl.

-

Catalyst : CuSO₄ for Sandmeyer-type reaction.

Yield : Not explicitly stated, but recrystallization in toluene improves purity .

Functional Group Reactivity

While synthesis dominates the literature, the carboxylic acid and chloro substituents enable further reactivity:

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis.

-

Decarboxylation : Heating with Cu-based catalysts may yield 1,3,5-trichlorobenzene.

-

Nucleophilic Substitution : Chlorine atoms resist substitution due to deactivation by the carboxylic acid group, but Pd-catalyzed coupling (e.g., Suzuki) is plausible.

The synthesis and reactivity of this compound highlight its versatility as a building block in organic chemistry. While hydrolysis and carboxylation are optimal for large-scale production, photocatalytic methods offer greener alternatives. Further studies on post-synthetic modifications (e.g., amidation, metal coupling) could expand its utility.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,5-DCBA serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have shown promising biological activities:

- Antimicrobial Properties : One notable derivative is Alkylresorcinol, which exhibits antimicrobial effects against urinary tract infections by inhibiting bacterial growth .

- Neuroprotective Agents : Recent studies have synthesized new tetrahydroacridine hybrids containing 3,5-DCBA that demonstrate dual cholinesterase inhibitory activity and potential neuroprotective properties against oxidative stress .

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties and reduced toxicity compared to traditional drugs like tacrine .

Organic Synthesis

In organic chemistry, 3,5-DCBA is valued for its versatility as a building block. Its functional groups allow for various transformations:

- Esterification and Amidation : The carboxylic acid group can undergo esterification reactions to form esters or amidation to produce amides.

- Nucleophilic Substitution : The chlorine atoms facilitate nucleophilic substitution reactions, enabling the introduction of diverse functionalities .

Table 1: Summary of Chemical Transformations Involving 3,5-DCBA

| Transformation Type | Reaction Type | Products Obtained |

|---|---|---|

| Esterification | Reaction with alcohols | Esters |

| Amidation | Reaction with amines | Amides |

| Nucleophilic Substitution | Various nucleophiles | Diverse chlorinated compounds |

Agrochemical Applications

3,5-DCBA is also used in agriculture as a herbicide. Its ability to inhibit plant growth makes it effective in controlling unwanted vegetation. The compound acts by interfering with specific biochemical pathways in plants .

Case Study 1: Neuroprotective Properties

A study investigated the synthesis of cyclopentaquinoline derivatives incorporating 3,5-DCBA. The derivatives exhibited significant inhibition of acetylcholinesterase activity and reduced amyloid-beta aggregation, suggesting potential applications in treating Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

Research on Alkylresorcinol derivatives derived from 3,5-DCBA demonstrated effective antimicrobial activity against E. coli strains. This finding highlights the compound's utility in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. As a herbicide, it disrupts plant growth by inhibiting essential enzymes and metabolic processes. In biological systems, it acts as a metabolite, participating in various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichlorobenzoic acid

- 2,5-Dichlorobenzoic acid

- 3,4-Dichlorobenzoic acid

- 3,5-Dibromobenzoic acid

Uniqueness

3,5-Dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized compounds and in applications where specific reactivity is required .

Biologische Aktivität

3,5-Dichlorobenzoic acid (3,5-DCBA) is an aromatic carboxylic acid notable for its dual chlorine substituents at the 3 and 5 positions of the benzene ring. This compound has gained attention in various fields, particularly in medicinal chemistry and environmental science, due to its diverse biological activities and potential applications.

- Molecular Formula : C7H4Cl2O2

- Molecular Weight : Approximately 191.01 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water (147.1 mg/L)

- Melting Point : 184-187 °C

- Boiling Point : Approximately 273.68 °C

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly significant.

Antimicrobial Activity

One of the most notable derivatives of 3,5-DCBA is Alkylresorcinol, which has demonstrated effective antimicrobial properties against urinary tract infections by inhibiting bacterial growth. This activity is attributed to the compound's ability to disrupt bacterial cell functions and inhibit proliferation .

Anti-inflammatory Effects

Research has indicated that 3,5-DCBA possesses anti-inflammatory properties. In vitro studies have shown that modifications to its structure can enhance or inhibit its biological activity, making it a subject of interest for drug development targeting inflammatory diseases .

Cytotoxicity and Anticancer Potential

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies suggest that certain derivatives exhibit significant cytotoxicity, which could be leveraged for developing anticancer therapies. For instance, hybrid compounds incorporating 3,5-DCBA have shown promise in inhibiting cancer cell growth while minimizing toxicity to normal cells .

Case Study: Neuroprotective Properties

A recent study explored the neuroprotective effects of new tetrahydroacridine hybrids containing 3,5-DCBA. These compounds displayed dual cholinesterase inhibitory activity and were evaluated for their potential in treating Alzheimer's disease (AD). The most active compound exhibited significant inhibition of amyloid-beta aggregation and demonstrated moderate cholinesterase inhibition with an IC50 value of approximately 0.131 µM for acetylcholinesterase (AChE) .

Table: Comparison of Biological Activities

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and anticancer effects.

- Receptor Binding : Studies have indicated that structural modifications can enhance binding affinity to specific receptors or enzymes relevant to pharmacological applications .

- Reactive Oxygen Species (ROS) Modulation : Compounds derived from 3,5-DCBA have shown potential in modulating oxidative stress levels within cells, which is crucial for neuroprotection .

Eigenschaften

IUPAC Name |

3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKCZFDUOYMOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024981 | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-36-5 | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAA7R70GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3,5-Dichlorobenzoic acid has the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol.

A: Yes, several papers discuss infrared (IR) spectra for this compound and its derivatives. [, , ] For instance, one study provides IR spectra for a series of polychloro-compounds, including this compound. []

A: Research indicates that the position of substituents on the benzene ring significantly influences the phytotoxic activity of this compound derivatives. [, ] For example, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid displays selective phytotoxicity, while other derivatives, like the 3-amino-2,5-dichlorobenzoic acid, show more generic phytotoxic activity. [] Similarly, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid exhibits selective phytotoxic activity. []

A: Studies using the 5-hydroxytryptamine antagonist MDL 72,222, which contains a this compound moiety, reveal N-oxidation, N-demethylation, ester hydrolysis, and amino acid conjugation as the main metabolic pathways in dogs and monkeys. [, ] Notably, the major metabolite in monkeys is the glycine conjugate of this compound. [, ]

A: Research shows that this compound can be a significant degradation product of diclofenac in constructed wetlands. [] The study observed this compound alongside m-dichlorobenzene as primary degradation products of diclofenac. []

A: UHPLC-MS/MS offers a highly sensitive and efficient approach for detecting this compound and related herbicides and their transformation products in groundwater. [] This method allows for the detection of these compounds at concentrations below the permissible limits set by European Union drinking water regulations. []

A: Studies highlight the presence of this compound as a degradation product of herbicides like dicamba in the environment, particularly in groundwater. [] This finding raises concerns about the potential persistence and impact of these compounds on water resources. []

A: Research explores the use of this compound as a ligand in the synthesis of rare-earth metal-organic frameworks. [, , ] These materials show promise in various applications, including luminescence and magnetism. [, , ] For instance, one study demonstrated the synthesis and structural characterization of a series of rare-earth this compound-terpyridine materials, investigating their luminescence properties and magnetic behavior. []

A: this compound serves as a key starting material for the synthesis of various organic compounds. [, ] One study details an efficient synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic acid, a crucial intermediate for preparing quinolone-3-carboxylic acids, starting from this compound. [] Another study describes the synthesis of L-651582, an antiproliferative agent, using this compound as the starting material. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.